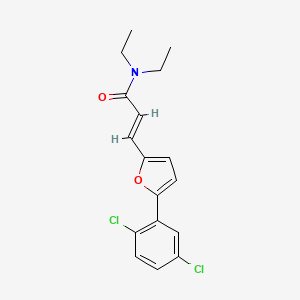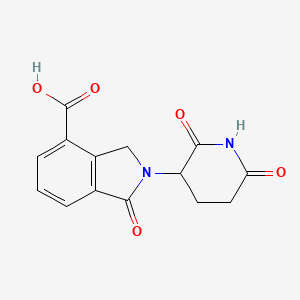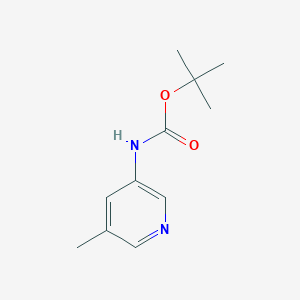![molecular formula C23H23FN2O4S B2470414 1-(2-Fluorophenyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine CAS No. 670272-31-8](/img/structure/B2470414.png)
1-(2-Fluorophenyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine, also known as TAK-875, is a novel drug that has been developed for the treatment of type 2 diabetes mellitus. This compound has shown promising results in preclinical trials and has the potential to become a new treatment option for this disease.
Aplicaciones Científicas De Investigación
Fuel Cell Applications
A study on comb-shaped sulfonated poly(arylene ether sulfone) copolymers, using a sulfonated side-chain grafting unit, demonstrated their potential as polyelectrolyte membrane materials for fuel cell applications. These polymers showed high proton conductivity and good thermal stability, indicating their suitability for use in proton exchange membranes in fuel cells (Kim, Robertson, & Guiver, 2008).
Antagonists for Adenosine Receptors
Research into the development of adenosine A2B receptor antagonists led to a new method for the preparation of sulfonamides, showcasing a significant increase in potency for the A2B receptors compared to parent sulfonates. This work suggests the potential of these compounds in the development of treatments targeting adenosine receptors (Yan et al., 2006).
Serotonin Receptor Studies
A detailed study on WAY100635 analogues, specifically looking at ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues, provided insights into serotonin 5-HT1A receptor pharmacology. This research is significant for understanding the interactions at the serotonin 5-HT1A receptor, with implications for the development of therapeutic agents (Mensonides-Harsema et al., 2000).
Proton Exchange Membranes
Another investigation into fluorene-based poly(arylene ether sulfone) copolymers containing clustered flexible pendant sulfonic acids showed their applicability as proton exchange membranes (PEMs) for fuel cells. These copolymers exhibited high proton conductivity and low methanol permeability, suggesting their potential to outperform current PEM materials (Wang et al., 2011).
Direct Methanol Fuel Cell Applications
Research on a novel sulfonated poly(ether ether ketone) with pendant carboxyl groups highlighted its high selectivity and potential for direct methanol fuel cell applications. The study demonstrated the influence of sulfonation degree on properties like ion-exchange capacity, proton conductivity, and methanol permeability (Li et al., 2009).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-29-22-8-4-5-9-23(22)30-18-10-12-19(13-11-18)31(27,28)26-16-14-25(15-17-26)21-7-3-2-6-20(21)24/h2-13H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWOEDHQSSAHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B2470336.png)
![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2470337.png)
![2-(4-ethoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2470338.png)
![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2470339.png)
![2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline](/img/structure/B2470340.png)





![8-Phenylmethoxycarbonyl-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2470350.png)

